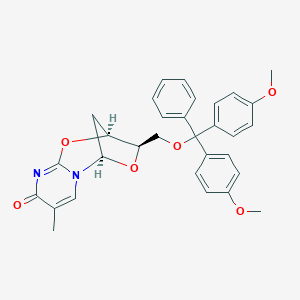

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Descripción general

Descripción

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine, or 5'-O-DMT-2,3'-AT, is a modified nucleoside commonly used in the synthesis of oligonucleotides. This nucleoside is a derivative of thymidine, a pyrimidine base found in DNA and RNA. 5'-O-DMT-2,3'-AT is usually incorporated into oligonucleotides via phosphoramidite chemistry, a method of synthesizing oligonucleotides that has become the standard in the field. This nucleoside has numerous applications in scientific research due to its unique properties and the ability to be incorporated into oligonucleotides with ease.

Aplicaciones Científicas De Investigación

Synthesizing chirally pure dithymidine phosphormorpholidate derivatives (Ozaki, Yamana, & Shimidzu, 1989).

Used in the synthesis of oligodeoxynucleotides (ODNs) containing specific modified nucleosides (Wang & Stoisavljevic, 2000).

Synthesizing DNA-fragments containing T-CH2-T dimers (Veeneman, Marel, Elst, & Boom, 2010).

Enhancing the targeting of DNA stem flanks in a hairpin and stabilizing DNA three-way junctions (Khattab & Pedersen, 1998).

Used for fluorescent labeling of oligonucleotides and in non-radioactive DNA sequencing (Holletz, Moller, Knaf, Reinhardt, & Cech, 1993).

Acting as a soluble support for synthesizing short oligo-2′-deoxyribonucleotides in solution (Kungurtsev, Laakkonen, Molina, & Virta, 2013).

Synthesizing and characterizing modified DNA fragments (Romieu, Gasparutto, & Cadet, 1999).

Synthesizing dinucleoside phosphorodithioates (Yau, Ma, & Caruthers, 1990).

Incorporating into DNA to synthesize novel N-substituted guanidine linked nucleoside dimers (Vandendriessche, Voortmans, Hoogmartens, Aerschot, & Herdewijn, 1993).

Used as a precursor for synthesizing 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) (Wodarski, Eisenbarth, Weber, Henze, Haberkorn, & Eisenhut, 2000).

Utilized for in vivo measurement of DNA synthesis in tumors (Blocher, Kuntzsch, Wei, & Machulla, 2002).

Synthesis and stereochemical assignments of conformationally locked nucleosides (Wang, 1999).

Synthesis of thymidine dimers with a 2,5-disubstituted tetrazole ring for studying the thermal stability of DNA/DNA and DNA/RNA duplexes (Filichev, Malin, Ostrovskii, & Pedersen, 2002).

Insertion into DNA to render new targets for antisense oligos on intact secondary structures (Abdel-Rahman, Ali, & Pedersen, 1996).

First synthesis of carbocyclic oligothymidylates for synthesizing various intermediates (Szemzo, Szécsi, Sagi, & Ötvös, 1990).

[18F]FLT as a tracer for PET imaging of tumor proliferation (Machulla, Blocher, Kuntzsch, Piert, Wei, & Grierson, 2000).

Synthesis of phosphorothioamidites derived from modified nucleosides for mechanistic studies and large scale syntheses (Sabbagh, Fettes, Gosain, O'neil, & Cosstick, 2004).

Mechanism of acid-catalysed detritylation of nucleotides in non-aqueous solution (Russell, Laws, Atherton, & Page, 2009).

A synthetic procedure for oligonucleotides synthesis without using ammonia (Eritja, Robles, Aviñó, Alberico, & Pedroso, 1992).

Improved synthesis of [18F]FLT for clinical applications (Cleij, Steel, Brady, Ell, Pike, & Luthra, 2001).

Safety and Hazards

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine has Hazard Statements H413 . Precautionary Statements include P273 - P501 . It is classified as Aquatic Chronic 4 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable . Personal protective equipment is required .

Mecanismo De Acción

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA molecule itself. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligodeoxynucleotides, which are short DNA molecules with a specific sequence .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . This method involves the formation of a phosphodiester bond between the 5’-hydroxyl group of one nucleotide and the 3’-hydroxyl group of another nucleotide, creating a chain of nucleotides, or a polynucleotide .

Biochemical Pathways

The biochemical pathway primarily affected by 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA synthesis pathway. By incorporating this modified nucleoside into a growing DNA chain, it can alter the sequence of the DNA molecule. This can be used for various research purposes, such as studying the effects of specific DNA sequences .

Pharmacokinetics

Like other nucleosides, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into dna molecules .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the formation of a modified DNA molecule. This can have various effects depending on the specific sequence of the DNA molecule and the context in which it is used. For example, it can be used to create specific DNA sequences for use in research or therapeutic applications .

Action Environment

The action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is influenced by various environmental factors. For example, the efficiency of its incorporation into a DNA molecule can be affected by the conditions of the reaction, such as the temperature and pH. Additionally, the stability of the compound can be affected by factors such as light and humidity .

Análisis Bioquímico

Biochemical Properties

It is known that it plays a crucial role in the synthesis of oligodeoxynucleotides

Cellular Effects

It is believed to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine involves its role in the synthesis of oligodeoxynucleotides

Propiedades

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

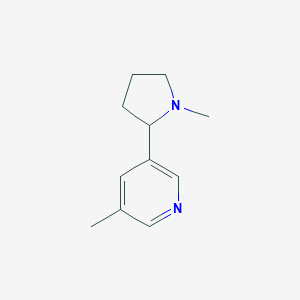

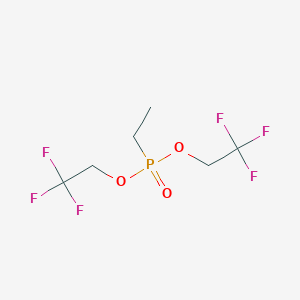

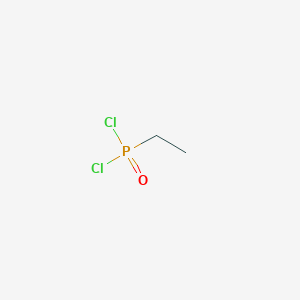

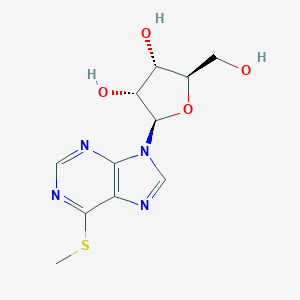

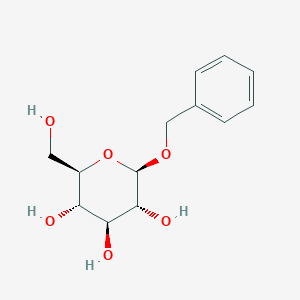

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

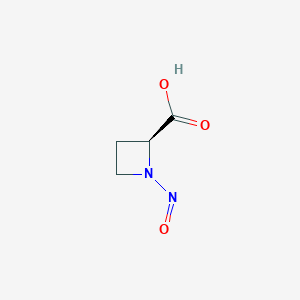

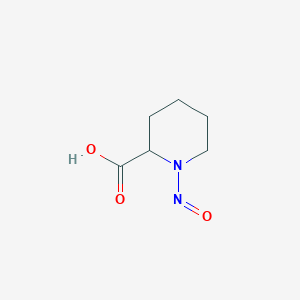

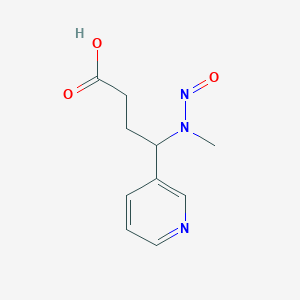

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)